Anandamide

Beschreibung

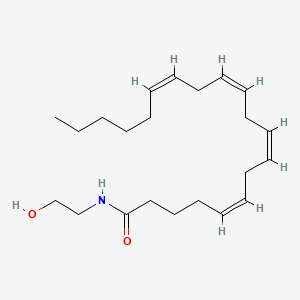

Eigenschaften

IUPAC Name |

(5Z,8Z,11Z,14Z)-N-(2-hydroxyethyl)icosa-5,8,11,14-tetraenamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)23-20-21-24/h6-7,9-10,12-13,15-16,24H,2-5,8,11,14,17-21H2,1H3,(H,23,25)/b7-6-,10-9-,13-12-,16-15- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGEQQWMQCRIYKG-DOFZRALJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H37NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301017453 |

Source

|

| Record name | Anandamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | Anandamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004080 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

94421-68-8 |

Source

|

| Record name | Anandamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94421-68-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anandamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094421688 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anandamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ANANDAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UR5G69TJKH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Anandamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004080 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Discovery of Anandamide: A Technical Retrospective on the Landmark Work of Raphael Mechoulam

A Foreword for the Modern Researcher: The 1992 discovery of anandamide by the laboratory of Raphael Mechoulam was a watershed moment in pharmacology and neuroscience. It marked the definitive identification of an endogenous ligand for the cannabinoid receptor, a finding that had been hypothesized since the receptor's own discovery in 1988. This guide provides an in-depth technical analysis of the pivotal experiments that led to the isolation, characterization, and validation of the first known endocannabinoid, N-arachidonoylethanolamine, later christened "anandamide." For researchers and drug development professionals, this document aims to not only chronicle a historical achievement but also to illuminate the elegant scientific reasoning and robust methodologies that underpin the foundations of the endocannabinoid field.

The Scientific Imperative: The Quest for an Endogenous Cannabinoid

The story of anandamide's discovery is rooted in decades of pioneering research by Professor Raphael Mechoulam. His earlier work in the 1960s on the isolation and structural elucidation of Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of Cannabis sativa, laid the groundwork for understanding how cannabinoids exert their effects on the body. The subsequent identification of a specific cannabinoid receptor (CB1) in the brain in 1988 by Allyn Howlett and her colleagues provided a concrete molecular target. This discovery transformed the field, shifting the prevailing view of THC's action from a non-specific membrane perturbation to a receptor-mediated signaling event.

The existence of a specific receptor strongly implied the presence of an endogenous ligand—a molecule naturally produced by the body to activate this receptor. The logical and scientific imperative was clear: to find this "endogenous cannabinoid." This quest culminated in the landmark 1992 publication in Science by a collaborative team led by Mechoulam, with key contributions from William Devane and Lumír Hanuš.

The Experimental Odyssey: From Porcine Brain to "Bliss" Molecule

The search for the endogenous cannabinoid was a formidable challenge. The researchers hypothesized that this molecule would be lipidic in nature, given the lipophilicity of THC. The brain, with its high density of cannabinoid receptors, was the logical starting point. The team embarked on a systematic process of extraction, purification, and biological screening, a journey that can be broken down into several key experimental phases.

Phase 1: Isolation and Purification of the Active Compound

The initial and most arduous phase of the discovery was the isolation of a minute quantity of the active compound from a complex biological matrix.

Starting Material: The team began with a large quantity of porcine brain, a readily available source of mammalian brain tissue.

Experimental Protocol: Lipid Extraction and Chromatographic Fractionation While the precise, detailed protocol from the 1992 paper is not fully elaborated in its abstract, the general procedure for lipid extraction and purification at the time would have followed a logical, multi-step chromatographic approach.

-

Homogenization and Lipid Extraction: The porcine brain tissue would have been homogenized in a solvent system designed to extract a broad range of lipids, likely a chloroform/methanol mixture, a standard method for total lipid extraction.

-

Initial Chromatographic Separation: The crude lipid extract would then be subjected to a series of chromatographic steps to separate the complex mixture into fractions based on polarity. This would likely have involved open-column chromatography using silica gel.

-

Bioassay-Guided Fractionation: Crucially, the researchers did not purify blindly. Each fraction from the chromatography steps was tested for its ability to compete with a radiolabeled cannabinoid for binding to the CB1 receptor. This bioassay-guided approach ensured that they were following the biological activity of interest through the purification process. Fractions that showed activity were selected for further purification.

-

Further Chromatographic Refinement: Active fractions would have been subjected to further rounds of chromatography, likely employing different stationary and mobile phases to achieve higher resolution and ultimately isolate a pure, active compound.

This iterative process of chromatography and bioassay is a classic natural product chemistry approach and was essential for homing in on the elusive endogenous cannabinoid.

Phase 2: Structural Elucidation of the Isolated Compound

With a purified, biologically active compound in hand, the next critical step was to determine its chemical structure. This was achieved through a combination of two powerful analytical techniques: mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Experimental Protocol: Spectroscopic Analysis

-

Mass Spectrometry (MS): The purified compound was analyzed by mass spectrometry to determine its molecular weight and fragmentation pattern. The mass spectrum would have provided crucial clues about the elemental composition and substructures of the molecule. The 1992 paper mentions the use of gas chromatography-mass spectrometry (GC-MS) in an ion-trap instrument.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy would have been employed to piece together the precise atomic connectivity of the molecule.

-

¹H NMR: This would have revealed the number and types of protons in the molecule, as well as their neighboring atoms through spin-spin coupling.

-

¹³C NMR: This would have identified the number and types of carbon atoms in the structure.

-

2D NMR techniques: Advanced techniques like COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence) would have been used to establish the connectivity between protons and carbons, allowing the researchers to build a complete structural picture.

-

The combined data from MS and NMR analyses led to the identification of the isolated compound as the ethanolamide of arachidonic acid, a derivative of a common polyunsaturated fatty acid.[1][2][3]

Phase 3: Confirmation of Structure and Biological Activity

A critical step in definitively proving the structure of a novel natural product is its chemical synthesis and the demonstration that the synthetic compound has identical chemical and biological properties to the natural isolate.

Experimental Protocol: Chemical Synthesis

The synthesis of N-arachidonoylethanolamine was achieved through a straightforward amidation reaction.

-

Activation of Arachidonic Acid: Arachidonic acid was likely activated to a more reactive form, such as an acyl chloride or an N-hydroxysuccinimide ester.[4]

-

Amidation Reaction: The activated arachidonic acid was then reacted with ethanolamine to form the amide bond, yielding N-arachidonoylethanolamine.[5]

-

Purification and Characterization: The synthetic product was purified, likely by column chromatography, and its structure was confirmed by MS and NMR to be identical to the compound isolated from the porcine brain.

Biological Validation of the Synthetic Compound

The synthetic N-arachidonoylethanolamine was then subjected to the same biological assays used to guide the initial isolation to confirm that it possessed the expected activity.

Experimental Protocol: Cannabinoid Receptor Binding Assay

This assay quantitatively measures the affinity of a compound for the cannabinoid receptor.

-

Preparation of Synaptosomal Membranes: Membranes rich in CB1 receptors were prepared from rat brains.[1] This involves homogenizing the brain tissue and isolating the synaptosomal fraction, which contains the nerve endings and their associated receptors, through differential centrifugation.

-

Radioligand: A synthetic cannabinoid with high affinity for the CB1 receptor, such as [³H]HU-243, was used as a radioactive probe.[1][4]

-

Competitive Binding: The synaptosomal membranes were incubated with a fixed concentration of the radioligand in the presence of varying concentrations of the synthetic anandamide.

-

Separation and Quantification: After incubation, the bound radioligand was separated from the free radioligand, and the amount of radioactivity bound to the membranes was measured.

-

Data Analysis: The ability of synthetic anandamide to displace the radioligand was used to calculate its binding affinity (Ki), a measure of how tightly it binds to the receptor. The results showed that synthetic anandamide competitively inhibited the binding of the radiolabeled cannabinoid probe in a manner typical of a competitive ligand.[1]

Experimental Protocol: Mouse Vas Deferens Bioassay

This is a classic isolated tissue bioassay used to assess the functional activity of cannabinoid agonists.

-

Tissue Preparation: The vas deferens from a mouse is dissected and mounted in an organ bath containing a physiological salt solution.

-

Electrical Stimulation: The nerve endings within the vas deferens are electrically stimulated, causing the release of neurotransmitters that induce muscle contraction (a "twitch").

-

Drug Application: Varying concentrations of synthetic anandamide are added to the organ bath.

-

Measurement of Response: The effect of anandamide on the amplitude of the electrically evoked twitch is measured. Cannabinoid agonists inhibit this twitch response in a concentration-dependent manner.

-

Data Analysis: The concentration of anandamide that produces a 50% inhibition of the twitch response (the IC₅₀ value) is determined. The results demonstrated that synthetic anandamide produced a concentration-dependent inhibition of the electrically evoked twitch response, a characteristic effect of psychotropic cannabinoids.[1]

The identical chemical and biological properties of the synthetic and natural compounds provided unequivocal proof of the structure of the endogenous cannabinoid. In recognition of its blissful effects, Mechoulam and his team named the newly discovered molecule "anandamide," from the Sanskrit word "ananda," meaning "inner bliss" or "joy."[3]

The Logical Flow of Discovery: A Visual Representation

Caption: A flowchart illustrating the logical progression of experiments in the discovery of anandamide.

Quantitative Data Summary

The following table summarizes the key quantitative data from the early characterization of anandamide's biological activity.

| Assay | Ligand | Radioligand | Preparation | Result (Ki or IC₅₀) | Reference |

| CB1 Receptor Binding | Anandamide | [³H]HU-243 | Rat Synaptosomal Membranes | Ki = 39.2 ± 5.7 nM | [4] |

| Mouse Vas Deferens Twitch | Anandamide | - | Isolated Mouse Vas Deferens | IC₅₀ ≈ 52.7 nM | [6] |

Conclusion and Lasting Impact

The discovery of anandamide by Raphael Mechoulam and his team was a monumental achievement that opened the door to a whole new field of scientific inquiry: the endocannabinoid system. This discovery provided the crucial missing piece of the puzzle that began with the isolation of THC and the identification of its receptor. The rigorous and systematic application of classic natural product chemistry and pharmacology principles, as detailed in this guide, serves as a testament to the power of hypothesis-driven research.

For today's researchers and drug development professionals, the story of anandamide's discovery is more than just a historical account. It is a masterclass in scientific integrity, demonstrating the importance of bioassay-guided purification, multi-faceted structural elucidation, and unequivocal confirmation through synthesis and biological testing. The discovery of anandamide not only provided a profound new understanding of brain chemistry but also laid the foundation for the development of novel therapeutic strategies targeting the endocannabinoid system for a wide range of conditions, from pain and inflammation to anxiety and neurodegenerative diseases.

References

-

Devane, W. A., Hanus, L., Breuer, A., Pertwee, R. G., Stevenson, L. A., Griffin, G., ... & Mechoulam, R. (1992). Isolation and structure of a brain constituent that binds to the cannabinoid receptor. Science, 258(5090), 1946–1949. [Link]

-

Devane, W. A., Hanus, L., Breuer, A., Pertwee, R. G., Stevenson, L. A., Griffin, G., ... & Mechoulam, R. (1992). Isolation and structure of a brain constituent that binds to the cannabinoid receptor. Drug Library. Retrieved from [Link]

-

Wikipedia. (2024). Anandamide. Retrieved from [Link]

-

Request PDF. (n.d.). Discovery and Isolation of Anandamide and Other Endocannabinoids. Retrieved from [Link]

-

Vogel, Z., Barg, J., Levy, R., Saya, D., Heldman, E., & Mechoulam, R. (1993). Anandamide, a brain endogenous compound, interacts specifically with cannabinoid receptors and inhibits adenylate cyclase. Journal of Neurochemistry, 61(1), 352–355. [Link]

-

Mechoulam, R., Fride, E., Hanus, L., Sheskin, T., Bisogno, T., Di Marzo, V., ... & Vogel, Z. (1997). Structural requirements for binding of anandamide-type compounds to the brain cannabinoid receptor. Journal of Medicinal Chemistry, 40(20), 3235–3244. [Link]

-

PubMed. (n.d.). Isolation and structure of a brain constituent that binds to the cannabinoid receptor. Retrieved from [Link]

-

Ueda, N., Kurahashi, Y., Yamamoto, S., & Tokunaga, T. (1995). Partial purification and characterization of the porcine brain enzyme hydrolyzing and synthesizing anandamide. Journal of Biological Chemistry, 270(40), 23823–23827. [Link]

-

PubMed Central. (n.d.). Determination of the Endocannabinoids Anandamide and 2-Arachidonoyl Glycerol with Gas Chromatography-Mass Spectrometry: Analytical and Preanalytical Challenges and Pitfalls. Retrieved from [Link]

-

Pertwee, R. G. (2002). The bioassay of cannabinoids using the mouse isolated vas deferens. Methods in Molecular Biology, 187, 223–233. [Link]

-

Request PDF. (n.d.). Enantiomeric cannabidiol derivatives: Synthesis and binding to cannabinoid receptors. Retrieved from [Link]

-

Di Marzo, V., Fontana, A., Cadas, H., Schinelli, S., Cimino, G., Axelrod, J., & Piomelli, D. (1994). Occurrence and biosynthesis of endogenous cannabinoid precursor, N-arachidonoyl phosphatidylethanolamine, in rat brain. Journal of Neuroscience, 14(11 Pt 2), 7467–7474. [Link]

-

Request PDF. (n.d.). (-)Cannabidiol antagonizes cannabinoid receptor agonists and noradrenaline in the mouse vas deferens. Retrieved from [Link]

-

ResearchGate. (n.d.). Isolation and Structure of a Brain Constituent That Binds to the Cannabinoid Receptor. Retrieved from [Link]

-

Maccarrone, M., & Finazzi-Agrò, A. (2002). Quantification of anandamide content in animal cells and tissues: the normalization makes the difference. Journal of Neurochemistry, 83(4), 1015–1018. [Link]

-

ResearchGate. (n.d.). The structures of N-arachidonoylethanolamine (anandamide, AEA), and 2-arachidonoylglycerol (2-AG). Retrieved from [Link]

-

Pertwee, R. G., Stevenson, L. A., & Griffin, G. (1993). A preliminary investigation of the mechanisms underlying cannabinoid tolerance in the mouse vas deferens. British Journal of Pharmacology, 110(4), 1483–1490. [Link]

-

Science.gov. (n.d.). n-arachidonoyl ethanolamine anandamide: Topics. Retrieved from [Link]

-

BMG Labtech. (n.d.). Differential binding of ∆9-tetrahydrocannabinol derivatives to type 1 cannabinoid receptors (CB1). Retrieved from [Link]

-

Maccarrone, M. (2017). Metabolism of the Endocannabinoid Anandamide: Open Questions after 25 Years. Frontiers in Molecular Neuroscience, 10, 166. [Link]

-

PubMed Central. (n.d.). Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay. Retrieved from [Link]

-

Pertwee, R., Griffin, G., Hanus, L., & Mechoulam, R. (1994). Effects of two endogenous fatty acid ethanolamides on mouse vasa deferentia. European Journal of Pharmacology, 259(2), 115–120. [Link]

-

Sugiura, T., Kondo, S., Sukagawa, A., Nakane, S., Shinoda, A., Itoh, K., ... & Waku, K. (1995). Transacylase-mediated and phosphodiesterase-mediated synthesis of N-arachidonoylethanolamine, an endogenous cannabinoid-receptor ligand, in rat brain microsomes. European Journal of Biochemistry, 230(1), 24–32. [Link]

-

El-Alfy, A. T., Ivey, K., Robinson, K., Ahmed, S., Radwan, M., Slade, D., ... & Ross, S. (2010). Isolation and Pharmacological Evaluation of Minor Cannabinoids from High-Potency Cannabis sativa. Journal of Natural Products, 73(4), 735–740. [Link]

-

Li, X., Hua, T., Vemuri, K., Ji, Y., Korde, A., Wu, L., ... & Makriyannis, A. (2019). Protocol for crystal structure determination of the antagonist-bound human cannabinoid receptor CB2. STAR protocols, 1(1), 100004. [Link]

-

Devane, W. A., Hanus, L., Breuer, A., Pertwee, R. G., Stevenson, L. A., Griffin, G., ... & Mechoulam, R. (1992). Isolation and structure of a brain constituent that binds to the cannabinoid receptor. Science, 258(5090), 1946-1949. [Link]

-

Request PDF. (n.d.). The Displacement Binding Assay Using Human Cannabinoid CB2 Receptor-Transfected Cells. Retrieved from [Link]

Sources

- 1. druglibrary.org [druglibrary.org]

- 2. Protocol for the isolation and characterization of porcine brain region-associated extracellular particles | PLOS One [journals.plos.org]

- 3. Anandamide - Wikipedia [en.wikipedia.org]

- 4. future4200.com [future4200.com]

- 5. Occurrence and Biosynthesis of Endogenous Cannabinoid Precursor,N-Arachidonoyl Phosphatidylethanolamine, in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cris.huji.ac.il [cris.huji.ac.il]

Anandamide: The Partial Agonist Paradox in Endocannabinoid Signaling

A Technical Guide on Biosynthesis, Retrograde Kinetics, and Therapeutic Modulation

Executive Summary

Anandamide (N-arachidonoylethanolamine, AEA) is not merely a "bliss molecule"; it is a tightly regulated, high-affinity partial agonist of the Cannabinoid Receptor Type 1 (CB1) that functions primarily as a retrograde synaptic messenger. Unlike classical neurotransmitters stored in vesicles, AEA is synthesized "on-demand" from membrane phospholipid precursors in response to elevated intracellular calcium.[1]

This guide dissects the molecular mechanisms of AEA, moving beyond the canonical NAPE-PLD pathway to explore alternative biosynthetic routes that complicate drug targeting. We will analyze the biophysical constraints of AEA signaling, provide a validated LC-MS/MS quantification protocol, and critically examine the failure of FAAH inhibitors (specifically BIA 10-2474) to understand the importance of enzyme specificity in drug development.

Molecular Architecture: Biosynthesis and "On-Demand" Production

The synthesis of AEA is spatially restricted to the post-synaptic membrane. While the N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD) pathway is canonical, recent knockout studies confirm that NAPE-PLD deficient mice maintain basal AEA levels, necessitating a focus on alternative pathways.[2]

The Canonical and Alternative Pathways

The precursor molecule, N-arachidonoyl phosphatidylethanolamine (NAPE), is generated by the transfer of arachidonic acid from phosphatidylcholine to phosphatidylethanolamine by a calcium-dependent N-acyltransferase.[2]

-

NAPE-PLD Pathway: Direct hydrolysis of NAPE to AEA.

-

ABHD4 Pathway (The Alternative): In the absence of NAPE-PLD, the serine hydrolase ABHD4 removes fatty acids from NAPE to form glycerophospho-N-acylethanolamines (GP-NAE), which are then cleaved by GDE1 to yield AEA.

-

PTPN22/SHIP1 Pathway: In immune cells (macrophages), NAPE is converted to phospho-anandamide by PLC, then dephosphorylated by phosphatases.

Visualization: The Metabolic Life Cycle of Anandamide

Figure 1: Dual biosynthetic pathways (Canonical NAPE-PLD vs. Alternative ABHD4) and FAAH-mediated degradation of Anandamide.

Pharmacodynamics: The Retrograde Signaling Cascade

AEA functions primarily as a retrograde messenger.[3] Upon synthesis in the post-synaptic neuron, it traverses the synaptic cleft (likely via chaperones like HSP70 or FABPs due to its lipophilicity) to bind pre-synaptic CB1 receptors.

Receptor Binding Profiles

AEA is unique compared to the other major endocannabinoid, 2-Arachidonoylglycerol (2-AG). While 2-AG is a full agonist, AEA is a partial agonist at CB1.[4] This partial agonism is critical; it allows AEA to act as a "buffer," activating receptors when tone is low but potentially antagonizing the effects of full agonists (like 2-AG or synthetic cannabinoids) when tone is high.

Table 1: Comparative Binding Affinities (Ki) of AEA

| Receptor Target | Ki Value (nM) | Functional Role | Mechanism |

| CB1 (Central) | 60 - 239 | Partial Agonist | G_i/o coupling; inhibits cAMP; closes Ca2+ channels. |

| CB2 (Peripheral) | 440 - 10,000 | Weak Partial Agonist | Immune modulation; lower affinity than 2-AG. |

| TRPV1 | 1,000 - 2,000 | Full Agonist | Ion channel activation (Ca2+ influx); pro-nociceptive. |

| PPAR-γ | ~10,000 | Agonist | Nuclear transcription regulation (anti-inflammatory). |

The Mechanism of Synaptic Suppression

The activation of pre-synaptic CB1 receptors by AEA triggers a G_i/o protein-coupled cascade:

-

Inhibition of Adenylyl Cyclase: Reduces cAMP levels.

-

Modulation of Ion Channels:

-

Inhibition of Voltage-Gated Calcium Channels (VGCCs).

-

Activation of G-protein-coupled Inwardly Rectifying Potassium channels (GIRKs).

-

-

Outcome: Hyperpolarization of the pre-synaptic terminal and suppression of neurotransmitter release (Depolarization-Induced Suppression of Inhibition/Excitation - DSI/DSE).

Figure 2: Retrograde signaling mechanism. Post-synaptic Ca2+ triggers AEA synthesis, which travels backward to inhibit pre-synaptic Ca2+ channels via CB1.

Experimental Methodology: Quantification of Anandamide[5][6]

As a partial agonist present in picomole quantities, accurate quantification is the gold standard for validating ECS modulation. The following protocol utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Critical Constraint: AEA is a lipid.[3][5][6] It adheres to plastics. All glassware must be silanized , and plastic usage should be minimized to low-retention polymers.

Protocol: LC-MS/MS Extraction and Analysis

Objective: Quantify AEA in brain tissue or plasma.

-

Sample Preparation:

-

Weigh 10-20 mg of frozen tissue.

-

Spike immediately with Internal Standard (IS): 5 pmol of deuterated anandamide (AEA-d8). Why: Corrects for extraction loss and ionization suppression.[7]

-

-

Lipid Extraction (Folch Method Modified):

-

Homogenize tissue in 1 mL of Chloroform/Methanol (2:1 v/v).

-

Vortex for 30 seconds; centrifuge at 3,000 x g for 10 minutes at 4°C.

-

Collect the lower organic phase (Chloroform layer).[8]

-

Re-extract the aqueous phase to maximize recovery.

-

-

Drying & Reconstitution:

-

Evaporate the organic solvent under a gentle stream of Nitrogen (N2) gas. Do not use heat >30°C to prevent oxidation.

-

Reconstitute residue in 100 µL of Acetonitrile/Water (80:20).

-

-

LC-MS/MS Parameters:

Therapeutic Frontiers: The FAAH Inhibitor Cautionary Tale

The primary metabolic regulator of AEA is Fatty Acid Amide Hydrolase (FAAH). Inhibiting FAAH elevates AEA levels, theoretically enhancing analgesia and anxiolysis without the psychotropic effects of direct CB1 agonists (like THC).

However, the drug development landscape is scarred by the failure of BIA 10-2474 .

The BIA 10-2474 Disaster (2016)

In a Phase I trial, the FAAH inhibitor BIA 10-2474 caused the death of one volunteer and permanent neurological damage in four others.[9][10]

-

The Failure Analysis: Proteomic profiling (ABPP) revealed that BIA 10-2474 was a promiscuous, irreversible inhibitor . It did not just inhibit FAAH; it cross-reacted with several other serine hydrolases involved in lipid metabolism, including PNPLA6 (NTE) , which is critical for maintaining axonal integrity.

-

The Lesson: High potency against FAAH is insufficient. Selectivity profiles against the broader serine hydrolase proteome are mandatory.

Current Status

Pfizer's PF-04457845 is a highly selective, irreversible FAAH inhibitor that passed safety trials but failed Phase II for osteoarthritic pain due to lack of efficacy. This suggests that simply elevating AEA tone may be insufficient for certain pain modalities, or that AEA's partial agonism limits its therapeutic ceiling compared to full agonists.

Current research is pivoting toward dual inhibitors (FAAH/MAGL) or allosteric modulators of CB1 to fine-tune signaling rather than bluntly flooding the synapse with AEA.

References

-

Devane, W. A., et al. (1992).[4] Isolation and structure of a brain constituent that binds to the cannabinoid receptor. Science. Link

-

Di Marzo, V., & Fontana, A. (1995). Anandamide, an endogenous cannabimimetic eicosanoid: 'killing two birds with one stone'. Prostaglandins, Leukotrienes and Essential Fatty Acids. Link

-

Leung, D., et al. (2006).[1] Metabolic regulation of endocannabinoid signaling: implications for the design of new therapeutic agents. Molecular Pharmacology. Link

-

Van Esbroeck, A. C., et al. (2017). Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474.[10][11] Science. Link

-

Ahn, K., et al. (2009). Discovery and characterization of a highly selective FAAH inhibitor, PF-04457845. Chemistry & Biology. Link

-

Castillo, P. E., et al. (2012). Endocannabinoid signaling and synaptic function.[3][12][13][14] Neuron. Link

Sources

- 1. Mechanisms for Recycling and Biosynthesis of Endogenous Cannabinoids Anandamide and 2-Arachidonylglycerol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Multiple Pathways Involved in the Biosynthesis of Anandamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Endocannabinoid signaling and synaptic function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Anandamide - Wikipedia [en.wikipedia.org]

- 6. A biosynthetic pathway for anandamide - THC Total Health CareTHC Total Health Care [thctotalhealthcare.com]

- 7. Optimized extraction of 2-arachidonyl glycerol and anandamide from aortic tissue and plasma for quantification by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | UPLC-MS/MS Method for Analysis of Endocannabinoid and Related Lipid Metabolism in Mouse Mucosal Tissue [frontiersin.org]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. researchgate.net [researchgate.net]

- 11. BIA 10-2474 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 12. researchgate.net [researchgate.net]

- 13. Retrograde signalling by endocannabinoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. m.youtube.com [m.youtube.com]

Anandamide (N-arachidonoylethanolamine): Physiological Architecture and Translational Challenges

Executive Summary

Anandamide (AEA) is not merely a "bliss molecule"; it is a rapidly acting, on-demand lipid mediator that functions as a retrograde synaptic circuit breaker and a peripheral homeostatic regulator. For researchers and drug developers, AEA represents a high-potential but treacherous target. Its lipophilic nature, redundant biosynthetic pathways, and promiscuous receptor profile (CB1, TRPV1, PPARs) create a complex pharmacological landscape. This guide dissects the molecular mechanisms of AEA, provides validated protocols for its quantification, and analyzes the translational failures of FAAH inhibitors to inform future therapeutic strategies.

Molecular Architecture & Pharmacodynamics

AEA is an uncharged lipid amide derived from arachidonic acid and ethanolamine. Unlike classical neurotransmitters (e.g., dopamine, glutamate), AEA is not stored in vesicles. It is synthesized de novo upon neuronal depolarization, a property that dictates its function as a localized, temporal signal.

Receptor Binding Kinetics

AEA exhibits a unique "dual-phase" pharmacodynamic profile based on concentration and localization:

| Receptor Target | Mechanism | Physiological Outcome | |

| CB1 (CNS) | Presynaptic inhibition of GABA/Glutamate release (Retrograde Signaling). | Low nM (High Affinity) | |

| TRPV1 (Peripheral/CNS) | Non-selective cation channel | Ion influx ( | Low |

| PPAR- | Nuclear Receptor | Anti-inflammatory gene transcription; neuroprotection. | |

| GPR55 | Intracellular |

Critical Insight for Drug Design: AEA acts as a partial agonist at CB1 but a full agonist at TRPV1. In inflammatory states, local pH drops can sensitize TRPV1, making AEA a pro-algesic agent peripherally, while simultaneously acting as an analgesic centrally via CB1. This dichotomy complicates the development of global AEA-boosting drugs.

Biosynthesis & Metabolic Flux

The lifecycle of AEA is tightly regulated. Understanding these pathways is essential for identifying upstream drug targets beyond simple FAAH inhibition.

The "On-Demand" Synthesis

Synthesis is triggered by intracellular calcium transients (

-

Canonical Pathway: Hydrolysis of NAPE by NAPE-PLD.[1]

-

Redundant Pathways: In NAPE-PLD knockout mice, AEA levels persist, confirming alternative routes via ABHD4 or PLC/PTPN22. This redundancy suggests that blocking synthesis requires multi-target inhibition.

Metabolic Fate & The "Prostamide" Shunt

Fatty Acid Amide Hydrolase (FAAH) is the primary catabolic enzyme.[2] However, COX-2 can oxygenate AEA to form Prostamides (Prostaglandin-ethanolamides).

-

Drug Development Risk: Inhibiting FAAH increases AEA levels. If COX-2 is active (e.g., in neuroinflammation), this excess AEA is shunted into Prostamides, which have distinct, potentially adverse biological activities.

Visualization: Metabolic Pathways

The following diagram illustrates the synthesis, degradation, and the critical COX-2 shunt.

Caption: Figure 1. AEA Metabolic Flux.[3][4][5] Note the COX-2 mediated shunt to Prostamides, a critical consideration when designing FAAH inhibitors.

Physiological Systems: The Retrograde Signal

The defining function of AEA in the CNS is Depolarization-Induced Suppression of Inhibition (DSI) . This is a negative feedback loop that prevents excitotoxicity.

Mechanism of Retrograde Signaling

-

Postsynaptic Event: Glutamate binds to receptors; Voltage-Gated Calcium Channels (VGCC) open.

-

Synthesis: High intracellular

activates NAPE-PLD; AEA is synthesized. -

Transit: AEA diffuses across the synaptic cleft (retrograde).[5]

-

Presynaptic Action: AEA binds

-coupled CB1 receptors. -

Effect: Inhibition of presynaptic

channelsngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

Visualization: Retrograde Signaling Architecture

Caption: Figure 2. Retrograde Signaling Logic. AEA acts as a circuit breaker, traveling backward across the synapse to inhibit further neurotransmitter release.

Experimental Methodologies: Validated Quantification

Accurate measurement of AEA is notoriously difficult due to its lipophilicity (adsorption to plastics) and rapid ex vivo hydrolysis.

Protocol: Targeted Lipidomics via LC-MS/MS

Objective: Quantification of AEA in plasma or brain tissue.

Reagents:

-

Internal Standard (IS): AEA-d8 (Deuterated standard is mandatory to correct for matrix effects).

-

Extraction Solvent: Toluene or Ethyl Acetate/Hexane (9:1). Avoid Chloroform/Methanol for simple extraction as it pulls too many phospholipids.

Step-by-Step Workflow:

-

Tissue Homogenization:

-

Homogenize tissue in ice-cold Tris-buffer containing FAAH Inhibitor (e.g., URB597, 1

M) immediately. Crucial: Without inhibitor, AEA levels drop by 50% within minutes. -

Spike with 5 pmol AEA-d8 (IS).

-

-

Liquid-Liquid Extraction (LLE):

-

Add 2mL Toluene per 200

L sample. -

Vortex 1 min; Centrifuge 3000g x 5 min.

-

Collect organic (upper) phase.

-

Evaporate to dryness under Nitrogen stream.

-

Reconstitute in 100

L Acetonitrile/Water (50:50).

-

-

LC-MS/MS Settings (Standard):

-

Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7

m). -

Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

-

Transitions (MRM):

-

AEA:

(Quantifier), -

AEA-d8:

.

-

-

Quality Control:

-

Recovery: Should exceed 85%.

-

Linearity: 0.1 nM to 500 nM.

Translational Therapeutics: The FAAH Inhibitor Paradox

The pharmaceutical industry has aggressively pursued FAAH inhibitors to boost AEA levels for pain and anxiety. Despite strong preclinical data, clinical trials have largely failed or resulted in catastrophe.

The BIA 10-2474 Tragedy

In 2016, a Phase I trial of BIA 10-2474 (FAAH inhibitor) left one volunteer dead and others with permanent brain damage.

-

The Failure Analysis: The toxicity was likely off-target . BIA 10-2474 inhibited other serine hydrolases (lipases) at high doses, disrupting lipid metabolism in neurons.

-

The Lesson: High potency against FAAH is not enough; selectivity against the broader "serine hydrolase" family is non-negotiable.

The Efficacy Gap

Other specific inhibitors (e.g., PF-04457845) proved safe but failed to treat osteoarthritis pain.[7][8]

-

Hypothesis: In chronic pain states, the endocannabinoid system may already be downregulated (receptor desensitization). Simply flooding the system with AEA (via FAAH inhibition) cannot overcome the lack of functional CB1 receptors.

References

-

Devane, W. A., et al. (1992).[1] Isolation and structure of a brain constituent that binds to the cannabinoid receptor.[2] Science. Link

-

Di Marzo, V. (2018). New approaches to the study of the endocannabinoid system.[9] Nature Reviews Drug Discovery. Link

-

Maccarrone, M., et al. (2015). Anandamide and the vanilloid receptor TRPV1.[9] Nature Reviews Neuroscience.[10] Link

-

Ahn, K., et al. (2008). Enzymatic pathways that regulate endocannabinoid signaling in the nervous system.[5][11] Chemical Reviews. Link

-

FDA Briefing Document. (2016). FAAH Inhibitor BIA 10-2474 Phase I Trial Investigation. Link

-

Zoerner, A. A., et al. (2011). Determination of anandamide and 2-arachidonoylglycerol by LC-MS/MS.[4][12] Journal of Chromatography B. Link

Sources

- 1. Multiple Pathways Involved in the Biosynthesis of Anandamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Brain activity of anandamide: a rewarding bliss? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Metabolism of the Endocannabinoid Anandamide: Open Questions after 25 Years [frontiersin.org]

- 4. A simple LC-MS/MS method for the simultaneous quantification of endocannabinoids in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Neuropharmacology of the Endocannabinoid Signaling System-Molecular Mechanisms, Biological Actions and Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. FAAH inhibitors in the limelight, but regrettably - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anandamide and endocannabinoid system: an attractive therapeutic approach for cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Metabolism of the Endocannabinoid Anandamide: Open Questions after 25 Years - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Membrane microdomains and metabolic pathways that define anandamide and 2-arachidonyl glycerol biosynthesis and breakdown - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Optimized extraction of 2-arachidonyl glycerol and anandamide from aortic tissue and plasma for quantification by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Anandamide's Binding Affinity and Functional Profile at Cannabinoid Receptors CB1 and CB2

Abstract

This technical guide provides an in-depth examination of the binding characteristics of anandamide (N-arachidonoylethanolamine, AEA), a key endogenous cannabinoid, at the cannabinoid type 1 (CB1) and type 2 (CB2) receptors. We delve into the quantitative aspects of its binding affinity, explore the nuances of its partial agonism, and present detailed, field-proven methodologies for the accurate determination of these parameters. This document is designed for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, step-by-step protocols for radioligand binding assays. By synthesizing data from authoritative sources and explaining the causality behind experimental choices, this guide aims to serve as a comprehensive resource for investigating the intricate interactions between anandamide and its primary receptor targets.

Introduction: The Endocannabinoid System and its Key Modulator

The Endocannabinoid System (ECS)

The endocannabinoid system (ECS) is a ubiquitous and complex lipid signaling network that plays a crucial modulatory role in a vast array of physiological processes. Its primary components are the cannabinoid receptors (CB1 and CB2), the endogenous cannabis-like ligands known as endocannabinoids, and the enzymes responsible for their synthesis and degradation. The ECS is integral to maintaining homeostasis, influencing everything from neurotransmitter release and pain perception to immune function and energy balance.

Anandamide (AEA): The "Bliss Molecule"

Discovered in 1992, anandamide (AEA) was the first identified endocannabinoid. Its name is derived from the Sanskrit word "ananda," meaning "joy" or "bliss," reflecting its role in mood and reward pathways.[1][2] AEA is a lipid mediator that acts as a ligand for cannabinoid receptors, thereby initiating a cascade of cellular events.[1] Its physiological effects are widespread, and dysregulation of anandamide signaling is implicated in numerous pathological conditions, making it a focal point of therapeutic research.

Cannabinoid Receptors: CB1 and CB2

CB1 and CB2 receptors are G-protein coupled receptors (GPCRs) that serve as the primary targets for anandamide.[3]

-

CB1 Receptors: These are among the most abundant GPCRs in the central nervous system (CNS).[4] They are predominantly expressed on presynaptic nerve terminals, where their activation typically inhibits neurotransmitter release.[3] CB1 receptors are also found in various peripheral tissues, including the liver, adipose tissue, and skeletal muscle, where they are involved in metabolic regulation.[3] The psychoactive effects of Δ⁹-tetrahydrocannabinol (THC), the main active component of cannabis, are mediated primarily through CB1 receptors.[1]

-

CB2 Receptors: Initially identified in the immune system, CB2 receptors are primarily located on immune cells and are involved in modulating inflammation and immune responses. Their expression is generally lower in the CNS compared to CB1, though they are present on microglia and some neurons.

Quantifying the Interaction: Principles of Receptor Binding Affinity

Key Pharmacological Concepts

To understand the interaction between anandamide and its receptors, it is essential to define several key parameters:

-

IC50 (Half-maximal inhibitory concentration): In a competitive binding assay, this is the concentration of an unlabeled drug (like anandamide) required to displace 50% of a specific radiolabeled ligand from its receptor. IC50 values are experimentally derived and are highly dependent on the specific assay conditions.[5][6]

-

Ki (Inhibition Constant): The Ki is the equilibrium dissociation constant for an unlabeled drug. It represents the concentration of a competing ligand that would bind to 50% of the receptors if no radioligand were present.[5] Unlike the IC50, the Ki is a theoretical value that is independent of the concentration of the radioligand and its affinity for the receptor, making it a more absolute measure of binding affinity.[5] A lower Ki value signifies a higher binding affinity.

-

Kd (Equilibrium Dissociation Constant): This represents the concentration of a ligand at which 50% of the receptors are occupied at equilibrium. It is an inverse measure of affinity.

The Cheng-Prusoff Equation: A Bridge Between IC50 and Ki

The Ki value is often calculated from the experimentally determined IC50 value using the Cheng-Prusoff equation.[5][7] This equation provides a way to standardize affinity measurements across different experiments.

Ki = IC50 / (1 + ([L]/Kd))

Where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the equilibrium dissociation constant of the radioligand.

This conversion is critical because it allows for the comparison of binding affinities of different compounds tested under varying conditions.[5][6]

Anandamide's Binding Profile: A Tale of Two Receptors

Anandamide exhibits a distinct preference for the CB1 receptor over the CB2 receptor. It is classified as a partial agonist at both receptors, meaning it binds to and activates the receptor, but elicits a submaximal response compared to a full agonist.[8][9]

Comparative Binding Affinity

Numerous studies have consistently shown that anandamide's binding affinity for the CB1 receptor is significantly higher than for the CB2 receptor.[9] This selectivity is a key determinant of its physiological and pharmacological effects. The difference in affinity can be substantial, often an order of magnitude or more.

Quantitative Data Summary

The following table summarizes representative binding affinity (Ki) values for anandamide at human CB1 and CB2 receptors from various studies. It is important to note that absolute values can vary between laboratories due to differences in experimental protocols, such as cell membrane preparation, choice of radioligand, and buffer composition.

| Receptor Target | Anandamide Ki (nM) | Radioligand Used | Cell System | Reference |

| Human CB1 | 89.9 | [³H]CP55,940 | hCB1-HEK293 Membranes | Felder et al., 1995 |

| Human CB1 | 70 | [³H]CP55,940 | Not Specified | YouTube (2021)[10] |

| Human CB1 | 87.7 - 239.2 | Not Specified | Not Specified | BenchChem[11] |

| Human CB2 | 371 | [³H]CP55,940 | hCB2-HEK293 Membranes | Felder et al., 1995 |

| Human CB2 | 439.5 | Not Specified | Not Specified | BenchChem[11] |

Note: The variability in reported Ki values underscores the importance of consistent, well-controlled experimental design.

The Gold Standard: Methodological Guide to Radioligand Binding Assays

Radioligand binding assays remain the benchmark for determining the affinity of a ligand for its receptor due to their robustness and sensitivity.[12] The most common format is a competitive binding assay, where the unlabeled ligand of interest (anandamide) competes with a known radiolabeled ligand for binding to the receptor.

Experimental Workflow: A Visual Guide

The following diagram outlines the typical workflow for a competitive radioligand binding assay.

Caption: Canonical Gi/o-coupled signaling pathway for CB1/CB2 receptors.

This primary pathway results in:

-

Inhibition of adenylyl cyclase: This leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. [3]* Modulation of ion channels: Typically involves the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels. [3]* Activation of mitogen-activated protein kinase (MAPK) pathways: Influencing cell growth, differentiation, and survival. [3] While this is the canonical pathway, CB1 receptors can also couple to other G-proteins like Gq/11 or Gs under certain conditions, leading to more complex and diverse cellular outcomes. [13][14]

Functional Assays: Measuring Receptor Activation

To quantify the functional activity of anandamide, assays such as the [³⁵S]GTPγS binding assay are employed. This assay measures the direct activation of G-proteins by the receptor upon agonist binding. An increase in [³⁵S]GTPγS binding indicates receptor agonism. Such functional assays are crucial for distinguishing between full agonists, partial agonists, and antagonists—distinctions that binding affinity alone cannot provide. [15]

Conclusion

Anandamide is a pivotal endogenous lipid messenger characterized by a moderate-to-high affinity and partial agonist activity at the CB1 receptor, and a significantly lower affinity for the CB2 receptor. This binding profile is fundamental to its role in regulating a myriad of physiological processes, primarily within the central nervous system. A thorough understanding of these binding and functional characteristics, obtained through robust and well-validated methodologies like radioligand binding assays, is indispensable for researchers and professionals in drug discovery. The protocols and data presented in this guide provide a comprehensive framework for the continued exploration of the endocannabinoid system and the development of novel therapeutics targeting its components.

References

-

GPCRs in VR: Endocannabinoid mechanism of action at CB1 receptors. (2021). YouTube. [Link]

-

Tanda, G., & Goldberg, S. R. (2018). Brain activity of anandamide: a rewarding bliss?. Neuropsychopharmacology, 43(1), 193–194. [Link]

-

The mechanism of action of anandamide. ResearchGate. [Link]

-

Schematic representation of the procedure to analyze CB 1 binding... ResearchGate. [Link]

-

Smart, D., & Jerman, J. C. (2000). Anandamide is a partial agonist at native vanilloid receptors in acutely isolated mouse trigeminal sensory neurons. British Journal of Pharmacology, 129(1), 227–230. [Link]

-

Brain activity of anandamide: a rewarding bliss? | Request PDF. ResearchGate. [Link]

-

Binding modes and selectivity of cannabinoid 1 (CB1) and cannabinoid 2 (CB2) receptor ligands. PubMed Central. [Link]

-

Lin, S., Khanolkar, A. D., Fan, P., Goutopoulos, A., Qin, C., Papahadjis, D., & Makriyannis, A. (1998). Novel analogues of arachidonylethanolamide (anandamide): affinities for the CB1 and CB2 cannabinoid receptors and metabolic stability. Journal of Medicinal Chemistry, 41(27), 5353–5361. [Link]

-

Structure Biology Studies on Cannabinoid Receptors and Putative Cannabinoid Receptor GPR12. (2023). YouTube. [Link]

-

Assay of CB1 Receptor Binding. ResearchGate. [Link]

-

Differential binding of ∆9-tetrahydrocannabinol derivatives to type 1 cannabinoid receptors (CB1). BMG Labtech. [Link]

-

McAllister, S. D., & Glass, M. (2002). Anandamide receptor signal transduction. Prostaglandins, Leukotrienes and Essential Fatty Acids, 66(2-3), 161–171. [Link]

-

Krishna Kumar, K., Shalev-Benami, M., Robertson, M. J., Hu, H., Banister, S. D., Hollingsworth, S. A., ... & Kobilka, B. K. (2019). Structure of a Signaling Cannabinoid Receptor 1-G Protein Complex. Cell, 176(3), 448-458.e12. [Link]

-

A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay. Frontiers in Pharmacology. [Link]

-

Cheng-Prusoff Equation. Canadian Society of Pharmacology and Therapeutics (CSPT). [Link]

-

determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. PubMed. [Link]

-

Howlett, A. C., & Abood, M. E. (2017). Cannabinoid Receptors and the Endocannabinoid System: Signaling and Function in the Central Nervous System. Handbook of experimental pharmacology, 242, 53–79. [Link]

-

Anandamide – Knowledge and References. Taylor & Francis. [Link]

-

CB1 Cannabinoid Receptor Signaling and Biased Signaling. MDPI. [Link]

-

Metabolism of the Endocannabinoid Anandamide: Open Questions after 25 Years. Frontiers in Pharmacology. [Link]

-

Optimization of the Heterologous Expression of the Cannabinoid Type-1 (CB1) Receptor. Frontiers in Molecular Neuroscience. [Link]

-

Ki, IC50, & the Cheng-Prusoff equation. (2021). YouTube. [Link]

-

Radioligand Binding Assay. Gifford Bioscience. [Link]

-

Cannabinoid 1 Receptor stable expressing HEK293 Cell Line. Cells Online. [Link]

-

In-Vitro Assessment of CB1/CB2 Receptor Binding and Function. eGrove - University of Mississippi. [Link]

-

Cardiovascular pharmacology of anandamide. PubMed. [Link]

-

Binding Modes and Selectivity of Cannabinoid 1 (CB1) and Cannabinoid 2 (CB2) Receptor Ligands | Request PDF. ResearchGate. [Link]

-

Design and Synthesis of Fluorescent Ligands for the Detection of Cannabinoid Type 2 Receptor (CB2R). IRIS-AperTO. [Link]

-

Cannabinoid Receptor 2 (CB2) ACTOne Stable Cell Line. eENZYME. [Link]

-

Tanda, G., & Goldberg, S. R. (2018). Brain activity of anandamide: a rewarding bliss?. Neuropsychopharmacology, 43(1), 193–194. [Link]

Sources

- 1. Brain activity of anandamide: a rewarding bliss? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Brain activity of anandamide: a rewarding bliss? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. m.youtube.com [m.youtube.com]

- 5. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]

- 6. youtube.com [youtube.com]

- 7. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anandamide is a partial agonist at native vanilloid receptors in acutely isolated mouse trigeminal sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. Cannabinoid Receptors and the Endocannabinoid System: Signaling and Function in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Structure of a Signaling Cannabinoid Receptor 1-G Protein Complex - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on Anandamide's Function in Pain Perception and Analgesia

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Anandamide (AEA), an endogenous cannabinoid neurotransmitter, is a pivotal modulator of pain signaling.[1][2] As a principal ligand of the endocannabinoid system (ECS), AEA exerts its influence through a complex network of receptors and metabolic enzymes strategically located at all levels of the pain pathway, from peripheral nociceptors to central processing centers in the brain and spinal cord.[3] This guide provides a detailed examination of anandamide's lifecycle—from its on-demand synthesis to its degradation—and its mechanistic actions in nociception and analgesia. We will explore the canonical cannabinoid receptor 1 (CB1) mediated signaling, the controversial yet significant role of Transient Receptor Potential Vanilloid 1 (TRPV1) channels, and the therapeutic promise of targeting AEA's metabolic pathways. This document serves as a technical resource, detailing established experimental protocols and providing field-proven insights to guide future research and drug development in cannabinoid-based analgesics.

The Endocannabinoid System: A Homeostatic Regulator of Nociception

The endocannabinoid system (ECS) is a ubiquitous lipid signaling network that plays a crucial role in maintaining physiological homeostasis.[4] Its three core components are:

-

Endocannabinoids: Primarily the N-acylethanolamine anandamide (AEA) and 2-arachidonoylglycerol (2-AG).[3] These are not stored in vesicles but are synthesized "on-demand" from membrane phospholipid precursors in response to neuronal activity.[3][5]

-

Cannabinoid Receptors: Principally the G-protein coupled receptors (GPCRs) CB1 and CB2. CB1 receptors are highly expressed in the central nervous system (CNS), while CB2 receptors are found predominantly on immune cells, though their expression can be induced in the CNS under pathological conditions.[6]

-

Metabolic Enzymes: Enzymes responsible for the synthesis and degradation of endocannabinoids, which tightly regulate their signaling duration and magnitude. For anandamide, the primary degrading enzyme is Fatty Acid Amide Hydrolase (FAAH).[3][7]

The ECS is integrally involved in modulating pain and inflammation.[2][8] Its components are densely expressed throughout pain processing pathways, including the peripheral terminals of nociceptive neurons, the dorsal horn of the spinal cord, and supraspinal regions like the periaqueductal gray (PAG).[3][9]

Anandamide's Lifecycle: A Tightly Regulated Signaling Cascade

Anandamide's analgesic efficacy is intrinsically linked to its tightly controlled lifecycle. Unlike classical neurotransmitters, its signaling is transient and localized, a feature governed by its on-demand synthesis and rapid degradation.

Synthesis on Demand

Anandamide is synthesized in the postsynaptic neuron following an influx of calcium (Ca²⁺) or activation of metabotropic glutamate receptors. The primary synthesis pathway involves the enzymatic cleavage of a membrane phospholipid precursor, N-arachidonoyl phosphatidylethanolamine (NAPE).[5]

-

NAPE Formation: The enzyme N-acyltransferase (NAT) transfers an arachidonic acid molecule from a donor phospholipid (like phosphatidylcholine) to the amine head group of phosphatidylethanolamine (PE), forming NAPE.[10]

-

Anandamide Release: The NAPE-specific phospholipase D (NAPE-PLD) then hydrolyzes NAPE to release anandamide and phosphatidic acid.[5]

This "on-demand" synthesis ensures that AEA is produced precisely when and where it is needed to modulate synaptic activity, often in response to intense or prolonged neuronal firing characteristic of a pain state.

Retrograde Signaling and Receptor Activation

Once synthesized, the lipophilic anandamide molecule diffuses from the postsynaptic membrane into the synaptic cleft. It travels "backward" to the presynaptic terminal, a process known as retrograde signaling.[11][12][13]

At the presynaptic terminal, anandamide binds primarily to CB1 receptors. As a partial agonist, AEA's activation of the Gi/o-coupled CB1 receptor initiates a signaling cascade that results in:

-

Inhibition of adenylyl cyclase, reducing cyclic AMP (cAMP) levels.

-

Modulation of ion channels, specifically the inhibition of voltage-gated Ca²⁺ channels (VGCCs) and activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels.

The collective effect of this cascade is a reduction in the influx of Ca²⁺ into the presynaptic terminal, which subsequently suppresses the release of neurotransmitters—such as glutamate and substance P—that are critical for propagating the pain signal to the next neuron.[3] This mechanism acts as a synaptic "circuit breaker," dampening neuronal excitability and producing analgesia.[3]

Degradation: Terminating the Signal

To maintain temporal and spatial precision, anandamide's signal is rapidly terminated. After release, AEA is removed from the synaptic cleft by a putative endocannabinoid membrane transporter (EMT) and internalized into the postsynaptic neuron.

Inside the cell, anandamide is primarily hydrolyzed by the enzyme Fatty Acid Amide Hydrolase (FAAH), which is located on the membrane of the endoplasmic reticulum. FAAH breaks down AEA into arachidonic acid and ethanolamine, two biologically inactive products.[5] The efficiency of this degradation process dictates the duration of AEA's analgesic effect.

Dual Role of Anandamide: The TRPV1 Interaction

Anandamide's pharmacology is complicated by its interaction with the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, the same receptor activated by capsaicin from chili peppers.[14][15][16] TRPV1 is a non-selective cation channel highly expressed on peripheral nociceptive neurons.[4]

-

Pro-nociceptive Action: Activation of TRPV1 by anandamide leads to an influx of Ca²⁺ and Na⁺, depolarizing the neuron and initiating a pain signal.[17] This suggests AEA can have pro-nociceptive, or pain-enhancing, effects under certain conditions.[4]

-

Analgesic Action via Desensitization: Paradoxically, prolonged or strong activation of TRPV1 leads to its desensitization, rendering the channel and the neuron refractory to further painful stimuli.[14][16] This is the principle behind the analgesic effects of topical capsaicin.

The net effect of anandamide's interaction with TRPV1—whether it is pain-promoting or pain-relieving—likely depends on its local concentration, the expression levels of CB1 versus TRPV1 receptors, and the specific pathological context (e.g., acute vs. inflammatory pain).[4] In normal conditions, endogenous AEA levels may be insufficient to activate TRPV1, primarily engaging CB1 receptors for inhibitory control.[4]

Experimental Methodologies for Studying Anandamide-Mediated Analgesia

A multi-pronged approach combining in vivo behavioral models, ex vivo electrophysiology, and in vitro biochemical assays is essential for a comprehensive understanding of anandamide's analgesic properties.

In Vivo Behavioral Models of Pain

These models are critical for assessing the overall analgesic effect of targeting the anandamide system in a living organism.

Table 1: Common In Vivo Pain Models for Anandamide Research

| Pain Model | Type of Pain | Endpoint Measured | Relevance to AEA System |

| Hot Plate / Tail-Flick | Acute Thermal | Latency to withdrawal (licking, jumping, flicking) | Assesses centrally-mediated (supraspinal/spinal) analgesia. |

| Von Frey Test | Mechanical Allodynia | Paw withdrawal threshold to calibrated filaments | Key model for neuropathic pain; sensitive to peripheral and central sensitization. |

| Formalin Test | Inflammatory/Tonic | Licking/flinching behavior in two phases | Phase 1 (acute) and Phase 2 (inflammatory) allow for dissecting effects on different pain mechanisms.[18] |

| Carrageenan Paw Edema | Inflammatory | Paw volume, thermal/mechanical hyperalgesia | Models acute inflammation and associated pain hypersensitivity. |

| Acetic Acid Writhing | Visceral | Number of abdominal constrictions | Assesses visceral pain, where peripheral CB1 receptors play a key role.[7] |

Protocol 1: The Formalin Test for Assessing Inflammatory Pain

This protocol is field-proven for evaluating the efficacy of compounds that modulate the anandamide system, such as FAAH inhibitors.[19][18]

Objective: To quantify nociceptive behaviors following the injection of formalin, a chemical irritant that produces a biphasic pain response.

Methodology:

-

Animal Acclimatization: Male Sprague-Dawley rats (200-250g) are acclimatized to the testing environment (e.g., clear Plexiglas observation chambers) for at least 30 minutes for 2-3 days prior to the experiment. This minimizes stress-induced variability.

-

Drug Administration: The test compound (e.g., FAAH inhibitor URB937, 1 mg/kg) or vehicle is administered via the desired route (e.g., intraperitoneal, subcutaneous) at a predetermined time before formalin injection (e.g., 60 minutes prior).[19]

-

Formalin Injection: A 50 µL injection of 2.5% formalin solution is administered subcutaneously into the dorsal surface of the rat's right hind paw.[18]

-

Behavioral Observation: Immediately after injection, the animal is returned to the observation chamber. Nociceptive behaviors (licking, biting, flinching, or shaking of the injected paw) are recorded for 60 minutes.

-

Data Analysis: The observation period is divided into two phases:

-

Phase 1 (0-5 minutes): Represents acute, direct nociceptor activation.

-

Phase 2 (15-60 minutes): Represents inflammatory pain mediated by central sensitization. A composite pain score or the total time spent exhibiting nociceptive behaviors is calculated for each phase. Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare drug-treated groups to vehicle controls.

-

Causality Insight: A reduction in the Phase 2 score is a strong indicator of anti-inflammatory and anti-hyperalgesic action, which is a hallmark of enhanced anandamide signaling. The use of a CB1 antagonist (e.g., rimonabant) as a control is crucial to validate that the observed analgesia is mechanistically linked to the cannabinoid system.[19]

In Vitro & Ex Vivo Techniques

These methods allow for the dissection of cellular and molecular mechanisms without the complexities of a whole-animal system.

-

Electrophysiology (Patch-Clamp): Using brain or spinal cord slices, this technique directly measures the effect of anandamide on neuronal firing and synaptic transmission. Application of AEA should demonstrably reduce the frequency and/or amplitude of excitatory postsynaptic currents (EPSCs), an effect that can be blocked by a CB1 antagonist.

-

Calcium Imaging: This technique visualizes changes in intracellular calcium in cultured neurons (e.g., dorsal root ganglion neurons). It can be used to show AEA's dual effects: a CB1-mediated decrease in depolarization-evoked calcium influx versus a TRPV1-mediated direct increase in intracellular calcium.

-

Receptor Binding Assays: Competitive binding assays using radiolabeled ligands (e.g., [³H]CP55,940) and cell membranes expressing CB1 or CB2 receptors are used to determine the binding affinity (Ki) of anandamide or novel drug candidates.

Biochemical Quantification of Anandamide

Measuring endogenous anandamide levels is critical for understanding how pain states or pharmacological interventions (like FAAH inhibition) alter the ECS. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this analysis.

Protocol 2: LC-MS/MS Quantification of Anandamide in Brain Tissue

Objective: To accurately and sensitively measure the concentration of anandamide in a biological matrix.

Methodology:

-

Tissue Harvest & Homogenization: Rodent brain tissue (e.g., PAG) is rapidly dissected, flash-frozen in liquid nitrogen, and stored at -80°C to prevent enzymatic degradation. The tissue is weighed and homogenized in a cold organic solvent mixture (e.g., 2:1:1 chloroform:methanol:Tris buffer) containing a deuterated internal standard (e.g., AEA-d8). The standard is essential for correcting for sample loss during extraction.

-

Lipid Extraction: A two-phase liquid-liquid extraction is performed by adding chloroform and water, followed by centrifugation. The lower organic phase, containing the lipids (including AEA), is carefully collected.

-

Sample Cleanup (SPE): The extract is dried under nitrogen and reconstituted. Solid-phase extraction (SPE) is performed to remove interfering phospholipids and purify the analyte of interest.

-

LC Separation: The purified sample is injected into a high-performance liquid chromatography (HPLC) system. A C18 reverse-phase column is used to separate anandamide from other lipids based on hydrophobicity.

-

MS/MS Detection: The eluent from the LC flows into a tandem mass spectrometer. Anandamide is ionized (typically via electrospray ionization, ESI) and selected in the first quadrupole (Q1) based on its mass-to-charge ratio (m/z). It is then fragmented in the collision cell (Q2), and specific product ions are monitored in the third quadrupole (Q3). This multiple reaction monitoring (MRM) provides exceptional specificity and sensitivity.

-

Quantification: The peak area of the endogenous anandamide is compared to the peak area of the known concentration of the internal standard. A standard curve is generated using known amounts of AEA to calculate the absolute concentration in the original tissue sample (e.g., in pmol/g of tissue).

Self-Validation Insight: The inclusion of a deuterated internal standard is non-negotiable for trustworthy quantification. It co-elutes with the analyte and experiences identical extraction inefficiencies and matrix effects, ensuring that the final calculated concentration is accurate and reproducible. The specificity of the MS/MS transition (parent ion → product ion) confirms the identity of the molecule being measured.

Therapeutic Potential: Targeting FAAH for Analgesia

Directly administering anandamide as a drug is impractical due to its poor stability and pharmacokinetic properties. A more viable and elegant therapeutic strategy is to enhance the body's own anandamide signaling by blocking its degradation. This is achieved through the inhibition of the FAAH enzyme.[7]

FAAH Inhibitors: Compounds that inhibit FAAH effectively increase the concentration and prolong the action of endogenous anandamide at the synapse.[7][20] This approach offers several key advantages:

-

Enhanced Autoregulation: By amplifying the existing endocannabinoid tone, FAAH inhibition respects the physiological "on-demand" nature of AEA signaling. Anandamide levels are elevated primarily in tissues and neuronal circuits that are actively engaged, potentially reducing off-target effects.

-

Reduced Psychoactivity: Unlike direct CB1 agonists (e.g., THC), FAAH inhibitors have shown a significantly lower incidence of psychoactive side effects in clinical trials. This is because they do not cause the widespread, non-physiological activation of CB1 receptors throughout the brain.

-

Peripheral Restriction: It is possible to design FAAH inhibitors, such as URB937, that do not cross the blood-brain barrier.[7] These compounds have demonstrated profound analgesic effects in animal models of inflammatory and neuropathic pain by elevating anandamide levels solely in the periphery, thereby controlling pain signals at their source without any central side effects.[7]

The development of peripherally restricted FAAH inhibitors represents a promising frontier in pain therapy, offering a way to harness the analgesic power of anandamide while avoiding the central nervous system complications that have hindered the clinical use of cannabinoids.[7][19]

Conclusion and Future Directions

Anandamide is a critical endogenous analgesic that modulates nociceptive signaling at multiple levels of the nervous system. Its function is elegantly controlled through a lifecycle of on-demand synthesis, retrograde signaling via CB1 receptors, and rapid enzymatic degradation by FAAH. The dual interaction with TRPV1 channels adds a layer of complexity that warrants further investigation, particularly in different chronic pain states.

For drug development professionals, the anandamide system, and specifically the FAAH enzyme, remains a high-value target. The strategy of enhancing endogenous anandamide levels offers a more nuanced and potentially safer approach to pain management than direct cannabinoid receptor agonism. Future research should focus on developing next-generation FAAH inhibitors with improved selectivity and pharmacokinetic profiles, and on elucidating the precise conditions under which anandamide's interactions with TRPV1 can be harnessed for therapeutic benefit. A deeper understanding of the crosstalk between the endocannabinoidome and other signaling systems will be paramount in unlocking the full potential of anandamide-based therapeutics.

References

-

Clapper, J. R., et al. (2010). Anandamide suppresses pain initiation through a peripheral endocannabinoid mechanism. Nature Neuroscience. Available at: [Link]

-

Walker, J. M., et al. (1999). Pain modulation by release of the endogenous cannabinoid anandamide. Proceedings of the National Academy of Sciences. Available at: [Link]

-

Wikipedia. (n.d.). Anandamide. Wikipedia. Available at: [Link]

-

Malcangio, M., & Starowicz, K. (2024). Anandamide-Mediated Modulation of Nociceptive Transmission at the Spinal Cord Level. Physiological Research. Available at: [Link]

-

Ahn, K., et al. (2010). Anandamide suppresses pain initiation through a peripheral endocannabinoid mechanism. ResearchGate. Available at: [Link]

-

Muller, C., et al. (2020). A Closer Look at Anandamide Interaction With TRPV1. Frontiers in Molecular Biosciences. Available at: [Link]

-

Guerrero-Alba, R., et al. (2019). Local interactions between anandamide, an endocannabinoid, and ibuprofen, a nonsteroidal anti-inflammatory drug, in acute and inflammatory pain. European Journal of Pain. Available at: [Link]

-

Scherma, M., et al. (2020). Brain activity of anandamide: a rewarding bliss? Acta Pharmacologica Sinica. Available at: [Link]

-

Sagar, D. R., et al. (2013). Endocannabinoid system and pain: an introduction. Proceedings of the Nutrition Society. Available at: [Link]

-

Wikipedia. (n.d.). Tetrahydrocannabinol. Wikipedia. Available at: [Link]

-

Shuja, A., et al. (2016). Endocannabinoid system: Role in depression, reward and pain control. Biomedical Reports. Available at: [Link]

-

Catalyst University. (2020). Endocannabinoids [Part 1] | Biosynthesis of Anandamide & 2-AG. YouTube. Available at: [Link]

-

Adamek, M., et al. (2022). Alterations in Anandamide Synthesis and Degradation during Osteoarthritis Progression in an Animal Model. International Journal of Molecular Sciences. Available at: [Link]

-

Muller, C., et al. (2020). A Closer Look at Anandamide Interaction With TRPV1. Frontiers in Molecular Biosciences. Available at: [Link]

-

Kreitzer, A. C., & Regehr, W. G. (2002). Retrograde signaling by endocannabinoids. Current Opinion in Neurobiology. Available at: [Link]

-

Lowin, T., & Straub, R. H. (2015). The endocannabinoid system in pain and inflammation: Its relevance to rheumatic disease. Arthritis Research & Therapy. Available at: [Link]

-

Castillo, P. E., et al. (2012). Endocannabinoid signaling and synaptic function. Neuron. Available at: [Link]

-

Fine, P. G., & Rosenfeld, M. J. (2013). The Endocannabinoid System, Cannabinoids, and Pain. Rambam Maimonides Medical Journal. Available at: [Link]

-

Castillo, P. E., et al. (2012). Endocannabinoid signaling and synaptic function. Neuron. Available at: [Link]

-

Muller, C., et al. (2020). A Closer Look at Anandamide Interaction With TRPV1. Frontiers in Molecular Biosciences. Available at: [Link]

-

Science With Tal. (2024). Retrograde Transmitter System Explained (Endocannabinoids & Nitric Oxide). YouTube. Available at: [Link]

-

Wilson, R. I., & Nicoll, R. A. (2002). Retrograde signaling in the regulation of synaptic transmission: focus on endocannabinoids. Neuron. Available at: [Link]

-

Cravatt, B. F., et al. (2001). Supersensitivity to anandamide and enhanced endogenous cannabinoid signaling in mice lacking fatty acid amide hydrolase. Proceedings of the National Academy of Sciences. Available at: [Link]

-

Kim, H. Y., et al. (2015). Pain-enhancing mechanism through interaction between TRPV1 and anoctamin 1 in sensory neurons. Proceedings of the National Academy of Sciences. Available at: [Link]

-